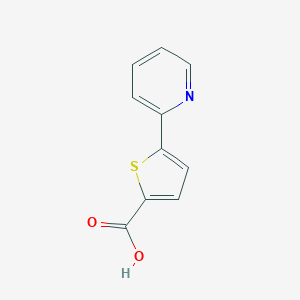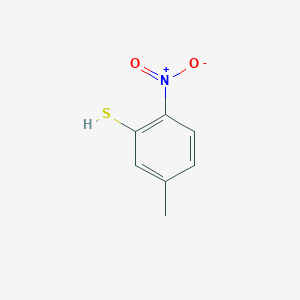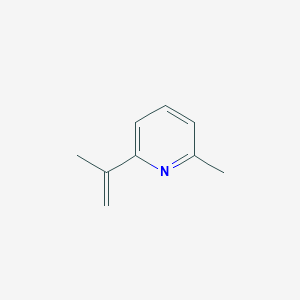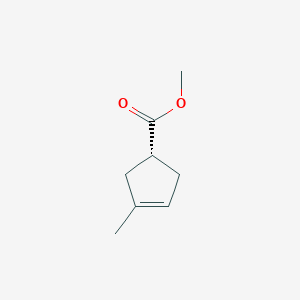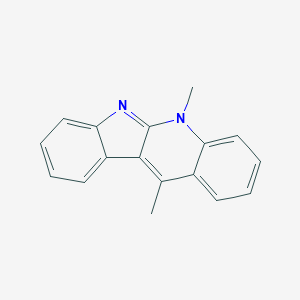
5,11-Dimethyl-5H-quinindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dimethyl-5H-quinindoline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the quinoline family of organic compounds and has been found to exhibit interesting properties that make it useful in different areas of study. In
Wissenschaftliche Forschungsanwendungen
5,11-Dimethyl-5H-quinindoline has been studied extensively due to its potential applications in various fields. One of the main areas of research is in the development of new drugs. This compound has been found to exhibit anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, it has been found to have antimicrobial properties and has been studied as a potential treatment for bacterial and fungal infections.
Wirkmechanismus
The mechanism of action of 5,11-Dimethyl-5H-quinindoline is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells and other cells that rely on this enzyme for survival.
Biochemische Und Physiologische Effekte
5,11-Dimethyl-5H-quinindoline has been found to have various biochemical and physiological effects. In studies on cancer cells, it has been found to induce cell death and inhibit cell proliferation. Additionally, it has been found to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,11-Dimethyl-5H-quinindoline is its versatility in different areas of study. It has been found to have potential applications in drug development, anti-microbial treatments, and anti-inflammatory treatments, among others. Additionally, its synthesis method has been optimized to produce high yields, making it a cost-effective compound to use in experiments.
One of the limitations of 5,11-Dimethyl-5H-quinindoline is its potential toxicity. Studies have shown that it can be toxic to certain cells, and its long-term effects on the body are not fully understood. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cells and tissues.
Zukünftige Richtungen
There are many potential future directions for the study of 5,11-Dimethyl-5H-quinindoline. One area of interest is in the development of new drugs that target topoisomerase II, the enzyme that this compound inhibits. Additionally, further studies on its anti-inflammatory and neuroprotective properties could lead to new treatments for a variety of diseases. Finally, more research is needed to fully understand the toxicity of this compound and its long-term effects on the body.
Conclusion
In conclusion, 5,11-Dimethyl-5H-quinindoline is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields, and it has been found to exhibit interesting properties that make it useful in different areas of study. While its mechanism of action is not fully understood and its potential toxicity is a concern, there are many potential future directions for the study of this compound.
Synthesemethoden
The synthesis of 5,11-Dimethyl-5H-quinindoline involves the reaction of 2-methylbenzaldehyde and 2-aminobenzophenone in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired product, which can be purified using standard techniques such as column chromatography. This synthesis method has been optimized to produce high yields of 5,11-Dimethyl-5H-quinindoline and has been used in various studies.
Eigenschaften
CAS-Nummer |
114414-79-8 |
|---|---|
Produktname |
5,11-Dimethyl-5H-quinindoline |
Molekularformel |
C17H14N2 |
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
5,11-dimethylindolo[2,3-b]quinoline |
InChI |
InChI=1S/C17H14N2/c1-11-12-7-4-6-10-15(12)19(2)17-16(11)13-8-3-5-9-14(13)18-17/h3-10H,1-2H3 |
InChI-Schlüssel |
LJMPGYREDWOAFS-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3N=C2N(C4=CC=CC=C14)C |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3N=C2N(C4=CC=CC=C14)C |
Synonyme |
2,3-BDAIC 2,3-benzo-1,4-dimethyl-alpha-iso-carboline 5,11-dimethyl-5H-indolo(2,3-b)quinoline DiMIQ cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)
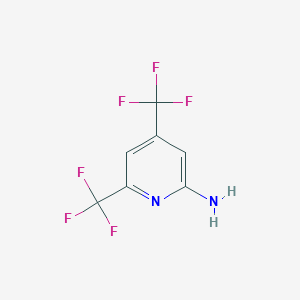
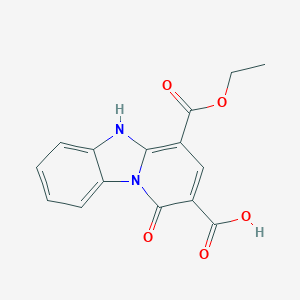
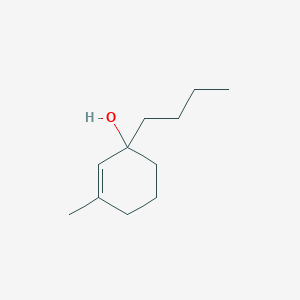
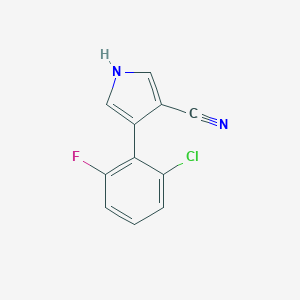
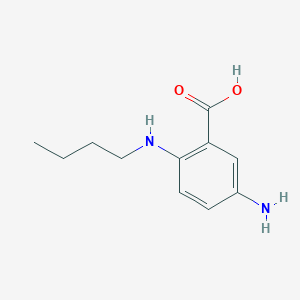
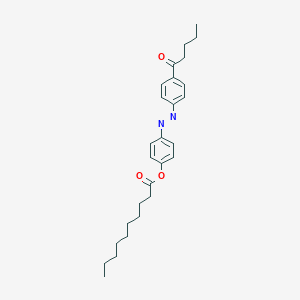
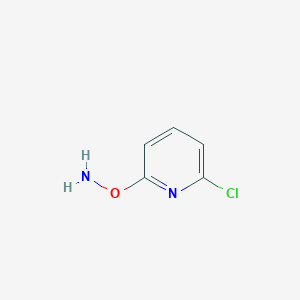
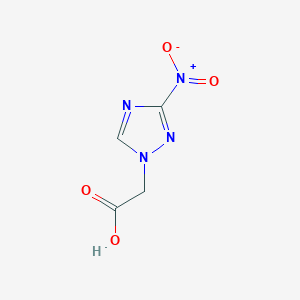
![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
